Benziodarone

描述

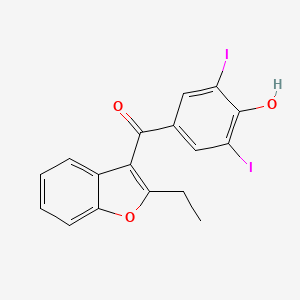

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCHIEJNWPNBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046134 | |

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68-90-6 | |

| Record name | Benziodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benziodarone [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benziodarone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZIODARONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benziodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benziodarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Benziodarone

Molecular Mechanisms Underlying Benziodarone's Uricosuric Action

This compound is recognized for its uricosuric activity, which involves increasing the excretion of uric acid through the kidneys. nih.govexplorationpub.com This effect is primarily mediated by its influence on specific renal transporters responsible for urate handling. patsnap.com

Inhibition of Renal Urate Transporter 1 (URAT1) by this compound and its Metabolites

A key mechanism of this compound's uricosuric action is the inhibition of Renal Urate Transporter 1 (URAT1), also known as SLC22A12. explorationpub.comd-nb.infoguidetopharmacology.orgnih.govresearchgate.net URAT1 is predominantly located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of the majority of filtered uric acid from the tubular lumen back into the bloodstream. explorationpub.comresearchgate.net By inhibiting URAT1, this compound reduces this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent decrease in serum urate levels. explorationpub.compatsnap.com Studies on related uricosuric agents like benzbromarone (B1666195), which is a potent URAT1 inhibitor, provide insight into this mechanism. patsnap.comresearchgate.netresearchgate.net this compound's metabolites are also believed to contribute to its uricosuric effects by further inhibiting uric acid reabsorption. patsnap.com

Impact of this compound on Renal Urate Reabsorption and Excretion Dynamics

The combined effects of this compound on URAT1 and other transporters significantly alter the dynamics of renal urate reabsorption and excretion. By inhibiting URAT1-mediated reabsorption in the proximal tubule, this compound increases the amount of uric acid remaining in the tubular fluid, thereby promoting its excretion in the urine. nih.govexplorationpub.compatsnap.com Studies using techniques like microinjection and clearance experiments in animal models have demonstrated that this compound increases the recovery of urate in urine after proximal injections, indicating inhibition of proximal reabsorption. nih.gov This leads to a net increase in the fractional excretion of uric acid. explorationpub.com The extent of this effect is a crucial determinant of this compound's efficacy as a uricosuric agent.

This compound's Influence on Thyroid Hormone Homeostasis

This compound, being an iodinated compound structurally related to amiodarone (B1667116), is known to influence thyroid hormone homeostasis. nih.gov This influence occurs through interactions with peripheral hormone metabolism and the regulatory axis controlling thyroid function.

Effects of this compound on Peripheral Deiodination Pathways

This compound affects the peripheral metabolism of thyroid hormones, particularly the deiodination pathways. Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are metabolized by deiodinase enzymes (D1, D2, and D3). eur.nl These enzymes regulate the conversion of T4 to the more active T3, and the inactivation of T4 and T3 to reverse triiodothyronine (rT3) and other metabolites. wikipedia.org this compound has been shown to exert an amiodarone-like action in diverting the peripheral metabolism of T4 towards the production of rT3 rather than T3. nih.gov This suggests an inhibitory effect on the deiodinase enzymes responsible for T3 production, or a stimulatory effect on the enzyme producing rT3. In studies, this compound administration led to a significant decrease in serum T3 levels and a significant increase in serum rT3 levels over time. nih.gov Serum T4 levels, however, remained relatively constant. nih.gov

Table 1: Changes in Serum Thyroid Hormone Levels Following this compound Administration

| Time Point (Days) | Serum T3 (nmol/l) (Mean ± SE) | Serum rT3 (nmol/l) (Mean ± SE) | Serum T4 (nmol/l) |

| Before | 2.15 ± 0.12 | 0.71 ± 0.16 | Relatively constant nih.gov |

| 3 | 1.45 ± 0.07 | - | - |

| 7 | - | 2.61 ± 0.19 | - |

| 14 | Decreased significantly nih.gov | Increased significantly nih.gov | Relatively constant nih.gov |

This compound's Modulatory Effects on the Hypothalamic-Pituitary-Thyroid Axis Signaling

This compound also influences the hypothalamic-pituitary-thyroid (HPT) axis, the complex feedback system that regulates thyroid hormone production and release. wikipedia.orgfrontiersin.org The HPT axis involves the hypothalamus releasing thyrotropin-releasing hormone (TRH), which stimulates the pituitary gland to release thyroid-stimulating hormone (TSH). wikipedia.org TSH, in turn, stimulates the thyroid gland to produce and release T4 and T3. wikipedia.org Thyroid hormones then exert negative feedback on the hypothalamus and pituitary. This compound administration has been observed to cause significant decreases in both basal TSH (TSH0) and TSH levels after TRH administration (TSH30) in the initial days of treatment. nih.gov However, these levels subsequently increased, with TSH0 becoming significantly higher than pre-treatment values after a longer period. nih.gov These effects on the HPT axis suggest a complex modulation by this compound, potentially involving altered feedback mechanisms or direct effects on the hypothalamus or pituitary, which warrant further research. nih.govnih.gov

Table 2: Changes in Serum TSH Levels Following this compound Administration

| Time Point (Days) | Serum TSH0 | Serum TSH30 |

| 1 | Decreased significantly nih.gov | Decreased significantly nih.gov |

| 3 | Decreased significantly nih.gov | Decreased significantly nih.gov |

| 14 | Increased significantly (higher than pre-treatment) nih.gov | Increased nih.gov |

Comparative Pharmacodynamics of this compound and Amiodarone on Thyroid Function

Research indicates that this compound administration can influence thyroid hormone levels, exhibiting effects that are largely similar to those of amiodarone, a related benzofuran (B130515) derivative. However, some potentially opposite effects on the pituitary-thyroid axis have also been noted, suggesting areas that warrant further investigation. nih.gov

A key observation is that this compound administration leads to a decrease in serum triiodothyronine (T3) and an increase in serum reverse triiodothyronine (rT3). nih.gov This pattern suggests that this compound, similar to amiodarone, may divert the peripheral metabolism of thyroxine (T4) towards the production of rT3 rather than T3. nih.gov

Research into this compound's Antiarrhythmic Properties

This compound is classified as an antiarrhythmic agent. ontosight.ai Its antiarrhythmic properties are primarily attributed to its action as a class III antiarrhythmic drug. medtigo.com

Electrophysiological Effects on Cardiac Ion Channels

This compound exerts its primary pharmacodynamic effect by blocking potassium channels, including the rapid delayed rectifier (IKr) and slow delayed rectifier (IKs) potassium currents. medtigo.com This blockade prolongs the repolarization phase of the cardiac action potential and increases the effective refractory period. medtigo.com Beyond its primary effects on potassium channels, this compound has also been shown to interact with sodium and calcium channels. medtigo.com

Amiodarone, a structurally related compound, is also a class III antiarrhythmic agent whose primary target is the cardiac human ether-a-go-go-related gene (hERG) encoded channel, which conducts IKr. nih.gov Blocking IKr delays repolarization and extends the effective refractory period. nih.gov Amiodarone also exhibits effects similar to other antiarrhythmic classes, including actions on sodium and calcium channels and effects on the SA and AV nodes. probes-drugs.org

Mechanisms of Action in Atrial Rhythm Regulation

The potassium channel blockade mediated by this compound is particularly effective in regulating atrial rhythms, making it useful in the treatment of atrial fibrillation and atrial flutter. medtigo.com By prolonging repolarization and reducing abnormal electrical impulses, this compound helps to restore and maintain normal sinus rhythm. medtigo.com Its action prolongs cardiac action potentials and refractory periods, particularly within atrial tissues. medtigo.com

Amiodarone is also utilized for supraventricular arrhythmias, including atrial fibrillation. probes-drugs.org Its electrophysiological properties and antiarrhythmic effects contribute to its frequent prescription for patients with atrial fibrillation. nih.gov Amiodarone can block ion channels that are upregulated during atrial remodeling in conditions like atrial fibrillation, such as IK1, and those influenced by sympathetic nervous system stimulation. nih.gov Atrial remodeling, involving alterations in ion channel activity like the upregulation of IK1 and downregulation of L-type calcium current (ICa,L), plays a significant role in the initiation and maintenance of atrial fibrillation. nih.govmdpi.com Blocking IK1, for instance, can prolong atrial potential duration and effective refractory period. nih.gov

Potential for Ventricular Arrhythmia Prevention by this compound

While this compound is recognized as an antiarrhythmic agent with efficacy in atrial arrhythmias ontosight.aimedtigo.com, detailed research specifically on its potential for preventing ventricular arrhythmias is less extensively documented compared to its effects on atrial rhythms or the related compound amiodarone. Amiodarone is a well-established treatment for life-threatening ventricular arrhythmias and is effective in their termination and prevention in various clinical settings. nih.govprobes-drugs.orgnih.govnih.govnih.govnih.gov Although this compound possesses general antiarrhythmic properties ontosight.aigoogle.com, further specific research would be needed to fully elucidate its potential in the prevention of ventricular arrhythmias.

This compound as a Kinetic Stabilizer for Transthyretin Amyloidogenesis

This compound has demonstrated significant potential as a kinetic stabilizer for transthyretin (TTR) amyloidogenesis. nih.gov Transthyretin amyloidosis is a disorder characterized by the aggregation and deposition of misfolded TTR protein. Stabilizing the native tetrameric structure of transthyretin is considered an effective therapeutic strategy to inhibit this amyloid formation. nih.govnih.govnih.gov

Studies have shown that this compound is highly effective in stabilizing the tetrameric structure of transthyretin. nih.gov In acid-induced aggregation assays, this compound exhibited strong inhibitory activity against TTR aggregation, comparable to that of tafamidis (B1682582), a drug currently used for transthyretin amyloidosis. nih.gov These findings indicate that this compound acts as a potent and selective inhibitor of transthyretin amyloidogenesis. nih.govnih.gov Furthermore, this compound has been shown to selectively bind to transthyretin in human plasma. nih.govnih.govnih.govacs.org

Mechanisms of this compound Binding to Transthyretin Tetrameric Structure

The mechanism by which this compound stabilizes transthyretin involves its binding to the protein's tetrameric structure. X-ray crystal structure analysis has provided insights into this binding mode. nih.govnih.govacs.org

This compound binds within the thyroxine binding channel of the transthyretin tetramer, located at the dimer-dimer interface. nih.govnih.govacs.org Specifically, the halogenated hydroxyphenyl ring of this compound is positioned at the entrance of this channel, while the benzofuran ring is situated in the inner part of the channel. nih.govnih.govacs.org The hydroxy group and the two iodine atoms on the hydroxy diiodophenyl group are located in proximity to Lys15, an amino acid residue found at the entrance of the thyroxine-binding sites. nih.govacs.org

The binding of this compound and its analogues to the thyroxine-binding sites is facilitated by interactions including CH···O hydrogen bonds and halogen bonds. nih.govnih.gov this compound competes with the natural ligand thyroxine for binding within this central channel of TTR. mdpi.com This competitive binding within the T4-binding pocket researchgate.net helps to stabilize the tetramer and prevent its dissociation, which is the initial step in the amyloidogenic pathway.

Inhibition of Transthyretin Amyloid Fibril Aggregation by this compound and Analogues

Transthyretin (TTR) amyloidosis is a group of disorders characterized by the deposition of amyloid fibrils formed by misfolded TTR protein. wikipedia.org Stabilizing the native tetrameric structure of TTR is a recognized therapeutic strategy to inhibit this aggregation process. wikipedia.orgwikipedia.orguni.lu Studies have shown that this compound is effective in stabilizing the tetrameric structure of transthyretin. wikipedia.org

In acid-induced aggregation assays, this compound has exhibited strong inhibitory activity against TTR amyloid aggregation, comparable to that of Tafamidis, a therapeutic agent currently used for transthyretin amyloidosis. wikipedia.org Investigations into this compound analogues have also revealed compounds with enhanced potency for selective binding to TTR in human plasma, further demonstrating the potential of this structural class. wikipedia.orgwikipedia.orgctdbase.org These analogues, featuring various substituents on the benzofuran ring, have shown clear inhibition of amyloid aggregation of variant TTR, such as V30M-TTR, which is frequently associated with familial amyloid polyneuropathy. wikipedia.orgwikipedia.org

The inhibitory activity of this compound and its analogues against V30M-TTR aggregation has been analyzed using methods such as thioflavin-T fluorescence. wikipedia.orgwikipedia.org These studies assess the time course of aggregation and determine half-maximal inhibitory concentration (IC₅₀) values, providing quantitative measures of their effectiveness. wikipedia.orgwikipedia.org

Structural Elucidation of this compound-Transthyretin Binding Sites

The mechanism by which this compound inhibits TTR aggregation involves its binding to the thyroxine-binding site within the TTR tetramer. wikipedia.orgwikipedia.orgnih.gov This binding stabilizes the tetramer, thereby preventing its dissociation into monomers, which is considered the rate-limiting step in the amyloid aggregation process. wikipedia.orguni.lu

X-ray crystal structure analysis has been employed to elucidate the binding modes of this compound and its analogues to TTR. wikipedia.orgwikipedia.orgctdbase.org These analyses have shown that the compounds bind within the thyroxine-binding channel of transthyretin. wikipedia.orgctdbase.org Specifically, the halogenated hydroxyphenyl ring of this compound is typically located at the entrance of this binding channel, while the benzofuran ring is situated in the inner channel. wikipedia.orgwikipedia.org

Structural studies of this compound analogues in complex with TTR variants, such as V30M-TTR, have provided further insights into the specific interactions. wikipedia.orgwikipedia.org For instance, the hydroxy diiodophenyl group has been observed near Lys15 at the entrance of the thyroxine-binding site. wikipedia.orgwikipedia.org These structural elucidations highlight the importance of specific chemical features, such as the position of halogen atoms and the presence of hydrogen bonds (e.g., CH···O hydrogen bonds) and halogen bonds, for the potent and selective binding of these compounds to the TTR binding sites. wikipedia.orgctdbase.org

Reactive Oxygen Species (ROS) Modulation and Anti-inflammatory Effects of this compound

This compound has demonstrated significant effects on modulating reactive oxygen species (ROS) levels and exerting anti-inflammatory actions. wikipedia.orgmims.comiiab.menih.gov Overproduction of ROS is implicated in the pathogenesis of various diseases, and compounds that can reduce excessive ROS generation hold therapeutic potential. wikipedia.orgmims.com

Research has indicated that this compound reduces superoxide (B77818) anions and attenuates tissue damage and inflammation. wikipedia.orgmims.comiiab.menih.govwikidata.org This ROS-reducing activity is considered a key mechanism contributing to its beneficial effects observed in various models. wikipedia.orgmims.comiiab.menih.gov

Attenuation of Superoxide Anion Production by this compound

Among several benzofuran analogues investigated for their ability to reduce superoxide anions, this compound demonstrated the highest activity without causing cytotoxicity. wikipedia.orgmims.comiiab.mewikidata.org This was observed in cellular assays, such as those using pyocyanin-stimulated leukemia cells. wikipedia.orgmims.comiiab.mewikidata.org The half-maximal inhibitory concentration (IC₅₀) of this compound for inhibiting superoxide anions in cellular assays was found to be significantly lower than in cell-free assays, further supporting its action as an enzyme inhibitor, likely of NOX. wikipedia.org

| Compound | Assay Type | IC₅₀ for Superoxide Anion Inhibition |

| This compound | Cellular | 2.2 μM wikipedia.org |

| This compound | Cell-free | 180 μM wikipedia.org |

Research on this compound's Efficacy in Acute Lung Injury Models

The potential therapeutic application of this compound in diseases caused by ROS overproduction has been investigated, particularly in models of acute lung injury. wikipedia.orgmims.comiiab.menih.gov Research has explored the preventive effect of this compound on lipopolysaccharide (LPS)-induced murine lung injury, a model for acute respiratory distress syndrome (ARDS). wikipedia.orgmims.comiiab.menih.gov

Intratracheal administration of this compound in this model attenuated tissue damage and inflammation. wikipedia.orgmims.comiiab.menih.gov This protective effect is attributed to its ROS-reducing activity. wikipedia.orgmims.comiiab.menih.gov The presumed mechanism involves the inhibition of superoxide anion production by NOX2 in activated neutrophils that infiltrate the alveoli during acute lung injury. wikipedia.org These findings suggest that this compound could be a potential therapeutic agent against conditions like ARDS where ROS play a significant role in disease progression. wikipedia.orgiiab.me

Pharmacokinetic and Biotransformation Studies of Benziodarone

Pharmacokinetic Profiles of Benziodarone and its Active Metabolites

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME). These processes dictate the concentration of the drug and its metabolites in the body over time, influencing its efficacy and duration of action.

This compound is distributed throughout the body. Due to its mechanism of action related to cardiac rhythm, it exhibits a preference for cardiac tissues. medtigo.com The lipophilic nature of this compound allows it to cross cell membranes, including the blood-brain barrier. medtigo.com

Information specifically on the elimination kinetics and half-life of this compound is limited in the provided search results. However, studies on the structurally similar compound benzbromarone (B1666195) offer some comparative data. Benzbromarone has an elimination half-life from serum of approximately 2.77 ± 1.07 hours after a single oral dose. nih.gov Its major metabolite, benzarone (B1666192), has a longer elimination half-life of 13.52 ± 2.18 hours. nih.gov Both benzbromarone and its metabolite benzarone are primarily excreted via the liver and bile. nih.gov Benzarone beta-glucuronide has been detected in urine, accounting for a small percentage of the administered benzbromarone dose. nih.gov

For benzbromarone, the half-life of the intact drug is approximately 3 hours, while an active metabolite can persist for 30 hours, contributing to a prolonged effect. scielo.brnih.gov Studies on benzbromarone have also indicated that genetic polymorphisms in enzymes like CYP2C9 can influence the elimination half-life of the parent drug and its metabolites. researchgate.net

Metabolic Pathways of this compound Biotransformation

This compound undergoes biotransformation in the body, primarily through metabolic processes in the liver. medtigo.com This metabolism leads to the formation of various metabolites.

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of this compound, similar to other benzofuran (B130515) derivatives like amiodarone (B1667116) and benzbromarone. mdpi.commedtigo.comnih.gov Specifically, CYP3A4 is indicated as a primary isoenzyme involved in this compound metabolism. medtigo.com

Research on benzbromarone, a related compound, highlights the critical role of CYP2C9 in its metabolism. researchgate.netd-nb.infoplos.orgresearchgate.net CYP2C9-mediated metabolism of benzbromarone leads to the formation of 6-hydroxybenzbromarone (B3105370). d-nb.infoplos.org Studies have shown that genetic variations in CYP2C9 can affect the metabolic ratio of metabolites to the parent drug and influence elimination half-lives. researchgate.net While the primary focus in the search results is on benzbromarone's interaction with CYP enzymes, the structural similarity suggests a comparable involvement of CYP enzymes in this compound metabolism. Benzbromarone has also been shown to inhibit other CYP isozymes like CYP3A4, CYP2D6, and CYP2E1. nih.gov

The search results provide limited specific details on the identified and characterized metabolites of this compound. However, by referencing studies on benzbromarone, insights into potential metabolic pathways and metabolites can be gained due to the structural similarities.

Studies on benzbromarone have identified 6-hydroxybenzbromarone and 1′-hydroxybenzbromarone as primary metabolites detected in plasma, bile, and urine after oral administration. d-nb.infoplos.org 6-hydroxybenzbromarone is primarily formed via CYP2C9, while 1′-hydroxybenzbromarone is a product of CYP3A4-mediated metabolism. d-nb.infoplos.org Other proposed minor metabolites of benzbromarone include 5-hydroxybenzbromarone and catechols derived from di-hydroxylation of the aryl ring of the benzofuran. plos.org Benzarone has also been identified as a major metabolite of benzbromarone. nih.gov

While these findings pertain to benzbromarone, they suggest that hydroxylation and potentially dehalogenation could be significant metabolic pathways for this compound as well, leading to the formation of hydroxylated and possibly deiodinated metabolites.

While the primary pharmacological activity of this compound is as an antiarrhythmic agent ontosight.ai, and benzbromarone is primarily known as a uricosuric drug scielo.br, the metabolic pattern and potential for active metabolites observed with benzbromarone suggest that metabolites of this compound could also contribute to its pharmacological profile. Further research specifically on this compound metabolites is needed to fully characterize their activity and contribution.

Excretion Routes of this compound and its Biotransformed Products

The elimination of this compound and its biotransformed products from the body involves several routes, primarily following hepatic metabolism. While comprehensive data specifically on the excretion of unchanged this compound in humans is limited in the reviewed literature, studies on its dehalogenated metabolite, benzarone, and the structurally related compound benzbromarone provide insights into the potential elimination pathways of benzofuran derivatives.

Research involving 14C-labeled benzarone administered orally to human subjects indicated that the majority of the administered radioactivity was recovered in urine and feces. Mean excretion percentages in humans were approximately 73% in urine and 19% in feces following a 100 mg dose wikipedia.orgnih.gov. This suggests that both renal and fecal pathways are significant routes for the elimination of benzarone and its further metabolites in humans wikipedia.orgnih.gov.

In contrast, studies in rats and dogs showed a different excretion pattern for 14C-benzarone, with over 80% of the dose excreted in the feces, largely within the first 48 hours wikipedia.orgnih.gov. A substantial portion of the fecal radioactivity in these animal models was attributed to biliary excretion wikipedia.orgnih.gov. Enterohepatic circulation of 14C was also observed in rats wikipedia.orgnih.gov.

For benzbromarone, a related benzofuran derivative, studies in humans have directly demonstrated the biliary excretion of the parent drug and its hydroxylated metabolites, specifically 1'-hydroxybenzbromarone (B160384) and 6-hydroxybenzbromarone nih.gov. Urinary excretion of benzbromarone and these hydroxylated metabolites was reported to be very low nih.gov. Notably, dehalogenated derivatives, such as benzarone, were not detected in the bile in this specific study on benzbromarone excretion nih.gov. This highlights potential differences in the metabolic fate and excretion of this compound and benzbromarone, despite their structural similarities.

The principal urinary metabolite of benzarone identified in humans was the conjugate(s) of the 1-hydroxylated ethyl side-chain derivative, accounting for a mean of 26% of the administered dose wikipedia.orgnih.gov. Conjugated benzarone has also been detected in human plasma wikipedia.orgnih.gov.

The excretion profile of benzarone in humans, with significant elimination via both urine and feces, differs considerably from the predominantly fecal excretion observed in rats and dogs wikipedia.orgnih.gov. This underscores the importance of species-specific differences in the handling and elimination of benzofuran compounds wikipedia.orgnih.gov.

While direct quantitative excretion data for unchanged this compound in humans was not prominently available in the reviewed literature, the significant elimination of its metabolite benzarone via both renal and fecal routes, coupled with the demonstrated biliary excretion of related benzofuran metabolites, indicates a complex elimination process involving both hepatic and renal clearance mechanisms for this compound and its biotransformed products. The excretion of this compound can be increased when combined with Allopurinol, suggesting a role for renal excretion for either the parent drug or its metabolites under such conditions.

Excretion Data for 14C-Benzarone in Humans

| Excretion Route | Percentage of Administered Dose (Mean) |

| Urine | 73% wikipedia.orgnih.gov |

| Feces | 19% wikipedia.orgnih.gov |

Structure Activity Relationship Sar and Analog Development for Benziodarone

Rational Design and Synthesis Strategies for Benziodarone Analogues

The rational design of this compound analogues for TTR stabilization is guided by the goal of enhancing binding potency and selectivity for TTR in plasma. This involves modifying specific regions of the this compound scaffold to optimize interactions within the thyroxine-binding sites of the TTR tetramer.

Synthesis strategies for this compound analogues often involve modifications of the core benzofuran (B130515) ring system and the attached hydroxy diiodophenyl group. The synthesis of benzofuran derivatives, such as compounds 4–20 discussed in recent research, has been reported to follow established methods. One approach involves the preparation of ethyl benzofurans from appropriate salicylaldehydes and ketones, followed by a Wolff-Kishner reduction. nih.govmims.com Further functionalization of these benzofuran intermediates allows for the introduction of various substituents.

Challenges can arise in the synthesis of specific analogues, such as those bearing a trifluoromethyl group. Attempts at direct Friedel-Crafts acylation or trifluoromethylation on certain precursors may not be successful. nih.gov In such cases, alternative strategies, such as protecting the phenolic hydroxyl group before introducing the desired substituent, have been employed to successfully synthesize the target compounds. nih.gov

Modification of the Benzofuran Ring System in this compound Analogues

Modifications to the benzofuran ring system have been explored to understand their impact on TTR binding and selectivity. Introduction of various substituents at the 4-position of the benzofuran ring, including iodine, bromine, chlorine, methyl, and trifluoromethyl groups, has been a key area of investigation. nih.govmims.comfishersci.cactdbase.orgacs.orgnih.govacs.org These substituents at the 4-position have been shown to contribute to the selective binding of the this compound analogues to TTR. nih.govmims.comnih.gov Comparative studies involving analogues with chlorine substituents at different positions (4-Cl, 5-Cl, 6-Cl, and 7-Cl) on the benzofuran ring revealed that the 4-position substitution, specifically 4-Cl, resulted in more potent binding to TTR in plasma. nih.govmims.comnih.gov

Beyond simple substitutions, alterations to the benzofuran heterocycle itself have been examined. Replacing the benzofuran ring with a benzo[b]thiophene ring, as in compound 14, led to weaker binding compared to this compound (compound 3). nih.govmims.comacs.orgnih.gov Conversely, substituting the benzofuran ring with a 1H-indole ring, as in compound 15, resulted in binding affinity similar to that of this compound, suggesting the 1H-indole scaffold as a potential alternative for developing TTR kinetic stabilizers. nih.govmims.comacs.orgnih.gov

The alkyl substituent at the 2-position of the benzofuran ring also plays a role in TTR binding. Replacing the ethyl group at this position with an isopropyl group significantly reduced the binding potency to TTR in plasma, highlighting the importance of the ethyl substituent for optimal interaction. nih.gov

Substituent Effects on the Hydroxy Diiodophenyl Ring for Enhanced Activity

The hydroxy diiodophenyl ring is a critical part of the this compound structure for its interaction with TTR. Comparisons between this compound (containing a hydroxy diiodophenyl ring) and benzbromarone (B1666195) (containing a hydroxy dibromophenyl ring) have demonstrated that the presence of iodine atoms in this ring contributes to more potent binding to TTR in plasma. nih.govmims.comu-toyama.ac.jp

Structural analysis has consistently shown that the hydroxy diiodophenyl group is positioned at the entrance of the thyroxine-binding site within the TTR tetramer. nih.govmims.comnih.gov The iodine atoms on this ring are located in a manner similar to the iodine atoms of the natural ligand thyroxine and interact with specific halogen-binding pockets within the TTR binding site. nih.gov The hydroxyl group and the two iodine atoms of the hydroxy diiodophenyl moiety have been observed in proximity to residues like Lys15 in the TTR binding site. mims.comnih.gov These observations underscore the crucial role of the iodine substituents and the hydroxyl group on this phenyl ring for effective interaction with TTR and enhanced activity as a stabilizer.

Investigating this compound Analogues for Transthyretin Stabilization

This compound and its synthesized analogues have been actively investigated for their ability to stabilize the TTR tetramer and inhibit amyloid aggregation, a process central to the pathogenesis of transthyretin amyloidosis. nih.govmims.comfishersci.cactdbase.orgnih.govacs.orgwikipedia.orgguidetopharmacology.org A primary focus of this research is the development of compounds that exhibit selective binding to TTR within the complex environment of human plasma, where numerous other proteins are present. nih.govmims.comfishersci.cactdbase.orgnih.govwikipedia.org

Studies have identified specific this compound analogues that demonstrate high potency and selectivity for binding to TTR in human plasma. nih.govmims.comnih.gov These analogues have also been shown to effectively inhibit the amyloid aggregation of variant TTR, such as V30M-TTR, which is associated with familial amyloid polyneuropathy. nih.govmims.comacs.orgnih.gov The inhibitory activity of these analogues against TTR aggregation is commonly assessed using methods like thioflavin-T fluorescence assays, and their potency is quantified by determining the half-maximal inhibitory concentration (IC50) values. nih.govmims.comacs.orgnih.gov

Structure-Activity Relationships for Transthyretin Binding Potency and Selectivity

Detailed SAR studies have elucidated the structural features of this compound analogues that are critical for potent and selective TTR binding. The position and nature of substituents on the benzofuran ring significantly influence selective binding to TTR in plasma. nih.govmims.comnih.gov As mentioned earlier, substituents at the 4-position of the benzofuran ring, including halogens (I, Br, Cl), methyl, and trifluoromethyl groups, contribute to this selective binding. nih.govmims.comnih.gov The superiority of the 4-chloro substituent over chlorine at other positions (5, 6, or 7) highlights the importance of the substitution pattern on the benzofuran ring for potent binding. nih.govmims.comnih.gov

The choice of the heterocyclic ring system is also crucial, as demonstrated by the comparable binding of the 1H-indole analogue (compound 15) to this compound, in contrast to the weaker binding observed with the benzo[b]thiophene analogue (compound 14). nih.govmims.comacs.orgnih.gov Furthermore, the alkyl chain at the 2-position of the benzofuran ring, specifically the ethyl group, is important for effective TTR binding, with larger groups like isopropyl leading to reduced potency. nih.gov

The nature of the halogen substituents on the phenyl ring also impacts binding potency. This compound, with its diiodophenyl group, exhibits more potent binding to plasma TTR compared to benzbromarone, which has a dibromophenyl group. nih.govmims.comu-toyama.ac.jp Recent studies have reported this compound analogues (compounds 11–15) that exhibit higher potency and selectivity for TTR binding in plasma compared to both tafamidis (B1682582) and this compound. guidetopharmacology.org

Table 1 presents the half-maximal inhibitory concentrations (IC50) for the inhibition of V30M-TTR amyloid aggregation by this compound and several of its analogues, in comparison to tafamidis. acs.orgnih.gov

| Compound | IC50 (μM) Against V30M-TTR Aggregation |

| Tafamidis (1) | Similar to 4, 5, 6, 7, 8 acs.orgnih.gov |

| This compound (3) | Similar to 4, 5, 6, 7, 8 acs.orgnih.gov |

| Compound 4 | Similar to 1 and 3 acs.orgnih.gov |

| Compound 5 | Similar to 1 and 3 acs.orgnih.gov |

| Compound 6 | Similar to 1 and 3 acs.orgnih.gov |

| Compound 7 | Similar to 1 and 3 acs.orgnih.gov |

| Compound 8 | Similar to 1 and 3 acs.orgnih.gov |

Note: The snippets indicate that the IC50 values for compounds 4, 5, 6, 7, and 8 were similar to that of tafamidis (1) and this compound (3), with the best achievable IC50 value under the experimental conditions being 5 μM. acs.orgnih.gov Specific numerical values for IC50 were not consistently provided across all snippets for all compounds in a format suitable for a precise data table, except for a separate table showing EC50 for selective binding to wild-type TTR in human plasma. nih.gov

Table 2 presents the half-maximal effective concentrations (EC50) for the selective binding of compounds 4–8, this compound (3), and tafamidis (1) to wild-type TTR in human plasma. nih.gov

| Compound | EC50 (μM) for Selective Binding to WT-TTR in Plasma |

| Compound 4 | 3.5 ± 0.2 nih.gov |

| Compound 5 | 3.0 ± 0.1 nih.gov |

| Compound 6 | 2.5 ± 0.1 nih.gov |

| Compound 7 | 3.9 ± 0.2 nih.gov |

| Compound 8 | 2.7 ± 0.1 nih.gov |

| Tafamidis (1) | 15.6 ± 1.2 nih.gov |

| This compound (3) | 8.9 ± 0.4 nih.gov |

Data Source: nih.gov

Compounds 6 and 8 exhibited slightly greater potency in selective binding to TTR in human plasma compared to compounds 4 and 7. nih.gov The binding of compounds 4, 5, 6, 7, and 8 to TTR in plasma is reported to be more potent and selective than that of tafamidis (1) and this compound (3). nih.gov

Role of Halogen Atoms and Other Substituents in TTR Interaction

The interaction of this compound analogues with TTR is significantly influenced by the presence and nature of halogen atoms and other substituents. X-ray crystal structure analyses of TTR in complex with this compound analogues have provided valuable insights into these interactions. nih.govmims.comfishersci.cactdbase.orgnih.govacs.org These structures reveal the importance of non-covalent interactions, including CH···O hydrogen bonds and halogen bonds, in mediating the binding of the analogues to residues within the thyroxine-binding sites of TTR. nih.govmims.comfishersci.cactdbase.orgnih.govacs.org

The iodine atoms on the hydroxy diiodophenyl ring play a key role by positioning themselves similarly to the iodine atoms of thyroxine and interacting with the halogen-binding pockets (HBPs) of TTR. nih.gov The hydroxy group and the two iodine atoms of this moiety are located near Lys15 in the binding site. mims.comnih.gov Halogen atoms, in general, are capable of establishing stronger interactions with the TTR cavity compared to a methyl group. nih.gov

Conformational Analysis and Molecular Modeling of this compound and its Analogues

Conformational analysis and molecular modeling techniques are valuable tools for understanding the preferred three-dimensional structures of this compound and its analogues and how these conformations influence their binding to TTR. X-ray crystallography has been instrumental in providing detailed structural information on this compound analogues bound to TTR. nih.govmims.comnih.gov These crystal structures allow for the visualization of the binding modes and the identification of key interactions.

Analysis of crystal structures of TTR in complex with this compound analogues has shown that the hydroxy diiodophenyl group consistently occupies the entrance of the thyroxine-binding site, while the benzofuran ring is located within the inner binding site. nih.govmims.comnih.gov Some analogues, like compound 4, have been observed to adopt multiple binding modes within the thyroxine-binding site. nih.gov These structural insights derived from crystallography are essential for understanding the SAR and guiding the design of improved stabilizers.

Molecular modeling and computational calculations can complement experimental structural data by providing insights into the conformational preferences of the ligands in solution and their dynamic interactions with the protein. While the provided snippets specifically detail crystallographic analysis of this compound analogues with TTR, conformational analysis and molecular modeling are widely applied in drug discovery to explore the potential conformations of molecules, assess their flexibility, and predict their binding modes and affinities to target proteins. researchgate.netmypresto5.commdpi.combiosynth.com Comparing the conformations of this compound and its analogues, including related compounds like amiodarone (B1667116), through techniques such as X-ray crystallography and computational methods helps in understanding the structural basis of their biological activity. ontosight.ai

X-ray Crystallographic Studies of this compound-Target Complexes

X-ray crystallography plays a vital role in elucidating the precise binding modes of small molecules, like this compound and its analogs, to their protein targets at an atomic level. This technique provides three-dimensional structural information that is essential for understanding molecular recognition and guiding the rational design of improved compounds. migrationletters.comnih.gov By analyzing the crystal structures of protein-ligand complexes, researchers can identify key interactions, optimal drug conformations, and potential off-target binding sites. migrationletters.com

In the context of this compound, X-ray crystallographic studies, particularly with transthyretin (TTR), have provided significant insights into its binding to the thyroxine-binding sites of the protein. Analysis of the crystal structures of V30M-TTR in complex with this compound analogs has revealed the specific interactions mediating their binding. acs.orgnih.gov These studies showed that the hydroxy diiodophenyl group of the analogs is positioned at the entrance of the thyroxine-binding site, while the benzofuran ring is located in the inner binding site. acs.org The hydroxy group and the two iodine atoms on the hydroxy diiodophenyl group were found to be near Lys15 in the complex structures. acs.org

Furthermore, X-ray crystallography has demonstrated that the carbonyl oxygen and the ethyl group in the benzofuran ring are crucial for selective binding to TTR in plasma. acs.org The crystal structures have also highlighted the importance of specific substituents on the benzofuran ring, such as chlorine, bromine, iodine, a methyl group, or a trifluoromethyl group at the 4-position, for selective binding to TTR in plasma. acs.orgnih.gov Comparisons of analogs with different halogen substitutions at the 4-position of the benzofuran B-ring, such as 4-Cl, 5-Cl, 6-Cl, and 7-Cl, have shown that the 4-Cl substituent significantly enhances binding potency to TTR in plasma. acs.org

X-ray crystallographic studies have also been instrumental in understanding the binding modes of different analogs, revealing that some compounds can adopt multiple binding modes within the thyroxine-binding site of V30M-TTR. nih.gov

Hydrogen Bonding and Halogen Bonding Interactions in Molecular Recognition

X-ray crystal structure analysis of this compound analogs in complex with TTR has revealed the importance of CH···O hydrogen bonds and halogen bonds in their binding to the thyroxine-binding sites. acs.orgnih.govnih.govacs.org CH···O hydrogen bonds, although weaker than conventional hydrogen bonds, contribute to the binding of this compound analogs to TTR. nih.gov The carbonyl oxygen of some analogs has been shown to form CH···O hydrogen bonds with residues like Thr119 and Leu17 in V30M-TTR. nih.gov

Halogen bonding, a non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site, is also a significant factor in the binding of halogenated compounds to proteins. researchgate.netnih.govmdpi.com In the case of this compound analogs, the iodine atoms, particularly those on the hydroxy diiodophenyl group, are crucial for selective binding to TTR in plasma and are involved in interactions with halogen-binding pockets in the protein, similar to the interactions observed with thyroxine. acs.orgnih.gov These halogen bonds, along with CH···O hydrogen bonds, are key mediators of the interaction between this compound analogs and residues in the thyroxine-binding sites of TTR. acs.orgnih.gov

Structure-Activity Insights for Other Pharmacological Actions of this compound

Beyond its interaction with transthyretin, this compound has been recognized for other pharmacological actions, including its historical use as a uricosuric and uricostatic agent for the treatment of gout and hyperuricemic syndrome. nih.gov While the primary focus of recent SAR studies appears to be on TTR stabilization, earlier research and related compounds provide insights into the structural features contributing to these other activities.

This compound is classified as a benzofuran derivative, and the benzofuran scaffold is known to be associated with a variety of biological activities, including antiarrhythmic, anti-HIV, anticancer, and antimicrobial effects. pharmatutor.org this compound itself was historically used as an antiarrhythmic agent. ontosight.ai The presence of the keto benzofuran structure is noted as being useful in medicines for cardiovascular syndromes like arrhythmia. pharmatutor.org

As a uricosuric agent, this compound promotes the excretion of uric acid. nih.gov Its action is not solely uricosuric but also uricostatic, meaning it can also affect uric acid production. nih.gov While specific detailed SAR studies explicitly linking structural modifications of this compound to its uricosuric or uricostatic mechanisms were not extensively found in the recent literature search focused on the provided outline points, the fact that it belongs to the benzofuran class and was used for these indications suggests that the core benzofuran structure and its substituents play a role in these activities.

Related compounds, such as Benzbromarone (a brominated analog of this compound), have been studied more recently for their uricosuric activity and associated toxicity. wikipedia.orgresearchgate.net Studies on Benzbromarone metabolites and derivatives as inhibitors of EYA tyrosine phosphatase activity, which is linked to angiogenesis, also provide some SAR insights into modifications of the diarylmethane backbone and substituents on the benzofuran ring for different pharmacological targets. researchgate.netcaymanchem.com For instance, longer substituents at the 2-position of the benzofuran ring in Benzbromarone derivatives were found to promote binding and inhibition of EYA3, although with reduced effectiveness in cellular assays, potentially due to non-specific protein binding. researchgate.net The major metabolite of Benzbromarone, 6-hydroxybenzbromarone (B3105370), was found to be a more potent inhibitor of cell migration, tubulogenesis, and angiogenic sprouting than the parent compound. researchgate.net These findings, while for a related compound, suggest that hydroxylation and modifications to the benzofuran ring can significantly impact the pharmacological profile.

The therapeutic efficacy of this compound as a uricosuric agent could be decreased when used in combination with certain thiazide diuretics and acetylsalicylic acid, indicating potential drug interactions that might be related to transporter interactions influenced by structural features. drugbank.com

Toxicological Profiles and Adverse Biological Effects of Benziodarone

Research into Benziodarone-Induced Hepatic Toxicity

The investigation into liver injury caused by this compound and its analogues has revealed several underlying mechanisms. Much of the mechanistic understanding is derived from studies on the structurally similar uricosuric agent, benzbromarone (B1666195), which has been associated with severe hepatotoxicity. The shared benzofuran (B130515) core is considered a key factor in the potential for liver damage. nih.govnih.gov

Mechanisms of Hepatic Injury and Hepatocellular Damage Associated with this compound

The primary mechanism of liver injury associated with this compound-like compounds is mitochondrial toxicity. nih.gov These compounds are known to impair crucial mitochondrial functions, leading to hepatocellular stress and death. Research on benzarone (B1666192) and benzbromarone demonstrates that these substances can significantly decrease the mitochondrial membrane potential, a critical factor for maintaining mitochondrial function and cellular health. nih.gov

Key mechanisms identified include:

Inhibition of the Respiratory Chain: These compounds can decrease state 3 oxidation, effectively slowing down the primary process of energy production in the cell. nih.gov

Uncoupling of Oxidative Phosphorylation: They can disrupt the coupling between the electron transport chain and ATP synthesis, leading to energy dissipation as heat and reduced cellular energy supply. nih.gov

Increased Reactive Oxygen Species (ROS) Production: Mitochondrial dysfunction often leads to the generation of ROS, which can cause oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov

Induction of Mitochondrial Permeability Transition (MPT): This involves the opening of a large pore in the inner mitochondrial membrane, leading to the collapse of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c. nih.gov

Apoptosis and Necrosis: The release of cytochrome c can trigger the caspase cascade, leading to programmed cell death (apoptosis). At higher concentrations or with more severe mitochondrial damage, cellular energy depletion can lead to uncontrolled cell death (necrosis). nih.gov

| Mechanism of Hepatic Injury | Description | Associated Compounds | Reference |

|---|---|---|---|

| Mitochondrial Toxicity | Impairment of mitochondrial respiration, membrane potential, and ATP synthesis. | This compound, Benzbromarone, Benzarone, Amiodarone (B1667116) | nih.gov |

| Uncoupling of Oxidative Phosphorylation | Disruption of the link between electron transport and ATP production. | Benzbromarone, Benzarone, Amiodarone | nih.gov |

| Increased ROS Production | Generation of damaging reactive oxygen species due to mitochondrial stress. | Benzbromarone, Benzarone, Amiodarone | nih.gov |

| Induction of Apoptosis/Necrosis | Triggering of programmed or unprogrammed cell death pathways. | Benzbromarone, Benzarone, Amiodarone | nih.gov |

Role of this compound Metabolites in Hepatic Toxicity

The liver toxicity of this compound is not solely attributed to the parent compound but also to its metabolic products. The metabolism of these drugs, primarily through the cytochrome P450 (CYP) enzyme system in the liver, can lead to the formation of reactive metabolites. nih.gov

For the related compound benzbromarone, metabolism by CYP2C9 is a key step in its bioactivation. nih.gov This process can generate intermediates that are more toxic than the original drug. Studies have identified metabolites derived from the epoxidation of the benzofuran ring, which can then form conjugates with glutathione, indicating the formation of reactive electrophilic species. nih.gov One study specifically identified 6-hydroxythis compound as a possible metabolite of this compound. nih.gov The formation of these reactive metabolites is strongly associated with the induction of mitochondrial permeability transition, providing a direct link between metabolism and mitochondrial damage. nih.gov

Peroxisome Proliferation and its Implications in this compound Toxicology

Benzofuran derivatives have been shown to induce peroxisome proliferation, a process characterized by an increase in the size and number of peroxisomes in liver cells. This effect is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. nih.govxiahepublishing.com

Studies on benzbromarone have demonstrated that it displays affinity for and activates both PPARα and PPARγ. nih.gov The activation of PPARα, in particular, is known to induce the proliferation of peroxisomes in rodents. nih.gov This proliferation is a marker of significant alteration in cellular metabolic pathways. While PPAR activation can have therapeutic effects, its sustained and potent activation by xenobiotics is often linked to hepatotoxicity, including hypertrophy of the liver and potential tumor promotion in long-term studies in rodents. nih.govxiahepublishing.com The activation of these receptors by this compound-like compounds contributes to the altered lipid metabolism observed in cases of hepatotoxicity. nih.gov

This compound's Effects on Intracellular Lipid Accumulation and Lipid Metabolism

A significant consequence of the toxicological mechanisms described above is the disruption of lipid homeostasis in the liver, often manifesting as steatosis (fatty liver). This compound and related compounds can promote the accumulation of lipids within hepatocytes through several mechanisms. nih.govnih.gov

Inhibition of Mitochondrial β-oxidation: By impairing mitochondrial function, these drugs inhibit the breakdown of fatty acids for energy. nih.govnih.gov This leads to an excess of fatty acids in the cytoplasm.

Alteration of Gene Expression: Through the activation of PPARs, this compound-like compounds can alter the expression of genes that control lipid metabolism. nih.gov While PPARα activation typically increases fatty acid oxidation, the concurrent mitochondrial damage creates a conflict that results in lipid accumulation. PPARγ activation is more directly linked to lipogenesis and fat storage.

Induction of Steatosis: The net effect of inhibited fatty acid breakdown and altered metabolic signaling is an accumulation of triglycerides within hepatocytes, leading to intracellular lipid droplets. This condition, known as steatosis, can be a precursor to more severe liver inflammation and damage (steatohepatitis). nih.govfrontiersin.org Research on the structurally related drug amiodarone has shown it produces microvesicular steatosis in the liver by inhibiting the mitochondrial beta-oxidation of fatty acids. nih.gov

Cardiovascular and Electrophysiological Toxicities of this compound

While sharing a structural backbone with the potent antiarrhythmic amiodarone, this compound exhibits a markedly different cardiovascular and electrophysiological profile. Amiodarone is well-known for its complex effects on cardiac ion channels, most notably its ability to prolong the QT interval on an electrocardiogram (ECG), an action associated with its antiarrhythmic properties but also with a risk of proarrhythmia. nih.govnih.govdroracle.ai

Mechanisms of QT Interval Prolongation Induced by this compound

Contrary to what might be expected from its structural similarity to amiodarone, scientific evidence indicates that this compound does not cause a prolongation of the QT interval. A comparative study directly evaluating the ECG effects of amiodarone and this compound in human subjects found that while amiodarone significantly increased the QT interval corrected for heart rate, this compound had no such effect. nih.gov In fact, the only significant ECG change noted with this compound was a decrease in the PR interval. nih.gov

The prolongation of the QT interval by drugs like amiodarone is primarily caused by the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG potassium channel. nih.govnih.govnih.gov This blockade delays ventricular repolarization, extending the action potential duration and, consequently, the QT interval. nih.govyoutube.com The absence of a QT-prolonging effect with this compound strongly suggests that it does not significantly block the hERG channel or other key cardiac repolarizing currents in the same manner as amiodarone. nih.gov

Therefore, a discussion of the mechanisms of QT interval prolongation induced by this compound is not applicable based on the available scientific literature. The compound's cardiovascular toxicity profile does not appear to include this specific electrophysiological risk.

| Compound | Effect on QT Interval | Effect on PR Interval | Primary Electrophysiological Mechanism | Reference |

|---|---|---|---|---|

| This compound | No prolongation | Decrease | Not associated with significant hERG channel blockade | nih.gov |

| Amiodarone | Prolongation | Increase | Blockade of IKr (hERG) channels, among other ion channels | nih.govnih.gov |

Risk Assessment for Torsades de Pointes and Other Arrhythmias

A primary concern with many cardiovascular drugs is their potential to induce cardiac arrhythmias, particularly the life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). This arrhythmia is often associated with the prolongation of the QT interval on an electrocardiogram (ECG).

A comparative study of amiodarone and this compound provides critical insight into the arrhythmogenic risk of this compound. In this study, while amiodarone administration led to a decrease in heart rate and an increase in both the PR interval and the corrected QT interval (QTc), this compound demonstrated a different electrocardiographic profile. nih.gov Specifically, this compound administration was associated only with a decrease in the PR interval, with no significant effect on the QTc interval. nih.gov This finding is significant because a prolonged QTc interval is a key risk factor for developing TdP. The absence of QTc prolongation with this compound suggests a lower risk of inducing this specific arrhythmia compared to amiodarone. nih.gov

The following table summarizes the comparative effects of Amiodarone and this compound on key ECG parameters as observed in the study.

| Drug | Heart Rate | PR Interval | Corrected QT (QTc) Interval |

| Amiodarone | Decreased | Increased | Increased |

| This compound | No significant change | Decreased | No significant change |

This table is based on the findings from the comparative study of amiodarone and this compound. nih.gov

Thyroid Dysregulation and Iodine-Induced Hypothyroidism Associated with this compound

This compound, an iodine-containing compound, has been shown to significantly impact thyroid function, bearing similarities to the well-documented thyroid effects of amiodarone. The high iodine content of these molecules is a key factor in their influence on thyroid hormone metabolism.

Research has demonstrated that this compound administration alters the peripheral conversion of thyroxine (T4). Specifically, it shifts the metabolism of T4 towards the production of reverse triiodothyronine (rT3) and away from the more biologically active triiodothyronine (T3). nih.gov This effect is similar to that observed with amiodarone. nih.gov

Furthermore, studies have documented cases of iodine-induced hypothyroidism in patients treated with this compound. This condition arises from the thyroid gland's failure to escape the Wolff-Chaikoff effect, an autoregulatory phenomenon where a large bolus of iodine inhibits the organification of iodine, thereby reducing the synthesis of thyroid hormones.

The impact of this compound on thyroid hormone levels is summarized in the table below.

| Hormone | Effect of this compound Administration |

| Thyroxine (T4) | Shift in peripheral conversion |

| Triiodothyronine (T3) | Decreased levels |

| Reverse Triiodothyronine (rT3) | Increased levels |

| Thyroid-Stimulating Hormone (TSH) | Initial decrease followed by an increase |

This table reflects the general effects of this compound on thyroid hormone metabolism as indicated by research findings. nih.gov

Nephrotoxicity and Renal System Impact of this compound

The renal system is another target for the toxic effects of this compound, with evidence pointing towards the potential for acute kidney injury, particularly in the context of overdose.

A case report has documented an instance of acute uric acid nephropathy following an overdose of this compound in a renal transplant recipient. This suggests that at high concentrations, this compound can lead to the precipitation of uric acid crystals in the renal tubules, causing obstruction and acute renal dysfunction.

The mechanism of nephrotoxicity may be related to its uricosuric properties, which under normal therapeutic use, are intended to increase the excretion of uric acid. However, in an overdose situation, this can lead to a rapid and excessive increase in uric acid concentration in the urine, overwhelming the solubility of uric acid and leading to crystal formation.

Further insights into the potential renal impact of this compound can be drawn from studies on its structural analogue, benzbromarone. Research on benzbromarone has also highlighted the risk of acute kidney injury, particularly in patients with pre-existing urolithiasis (kidney stones). The proposed mechanism involves acute tubular interstitial nephropathy and acute tubular damage resulting from the uricosuric action of the drug.

Interactions of Benziodarone with Other Pharmacological Agents and Biological Systems

Pharmacokinetic Interactions Involving Cytochrome P450 Enzyme Systems

Pharmacokinetic interactions, which affect the absorption, distribution, metabolism, and excretion of drugs, are critical determinants of therapeutic outcomes and potential toxicities. The primary site of drug metabolism is the liver, where the cytochrome P450 (CYP450) superfamily of enzymes plays a central role.

Benziodarone, a benzofuran (B130515) derivative, has been identified as a potent inhibitor of specific cytochrome P450 enzymes. Research suggests that this compound and its structural analogue, benzbromarone (B1666195), are among the most powerful inhibitors of the CYP2C9 isozyme. nih.gov The inhibitory activity of benzbromarone has also been observed for other CYP isozymes, including CYP3A4, CYP2D6, and CYP2E1, suggesting that this compound may possess a broader inhibitory profile. nih.gov

This inhibitory profile is shared by another structurally related benzofuran derivative, amiodarone (B1667116), which is a known potent inhibitor of a range of CYP enzymes, including CYP2C9, CYP3A4, CYP2D6, and CYP1A2. drugbank.comnih.govebmconsult.com The primary mechanism of these interactions is often the inhibition of the enzyme's ability to metabolize other drugs that are substrates for these specific pathways. ebmconsult.com This leads to a decrease in the metabolic clearance of co-administered drugs.

The potent inhibition of CYP2C9 by this compound has significant clinical implications for medications that are primarily metabolized by this enzyme. A prominent example is the oral anticoagulant warfarin (B611796). The more potent S-enantiomer of warfarin is metabolized by CYP2C9. ebmconsult.com Inhibition of this enzyme can lead to decreased warfarin clearance, elevated plasma concentrations, and an increased risk of bleeding. ebmconsult.com Studies have confirmed that the co-administration of benzbromarone enhances the anticoagulant effect of warfarin, and a similar interaction is anticipated with this compound due to its potent CYP2C9 inhibition. nih.gov

While direct studies on this compound are limited, the interactions of the structurally similar amiodarone provide a predictive model for other potential interactions. Amiodarone is known to significantly increase the plasma concentrations of digoxin (B3395198); however, this interaction is primarily due to the inhibition of the P-glycoprotein (P-gp) transporter rather than CYP450 enzymes. ebmconsult.comresearchgate.net Amiodarone also elevates levels of other drugs like phenytoin (B1677684) through metabolic inhibition. nih.gov Given the structural similarities, co-administration of this compound with substrates of CYP enzymes or P-gp could potentially lead to clinically significant interactions.

| Co-administered Drug | Metabolizing Enzyme/Transporter | Potential Interaction with this compound (Based on Direct & Analog Evidence) | Clinical Implication |

|---|---|---|---|

| Warfarin | CYP2C9 | Inhibition of metabolism | Increased anticoagulant effect and risk of bleeding ebmconsult.comnih.gov |

| Phenytoin | CYP2C9 | Inhibition of metabolism (inferred from amiodarone) | Increased phenytoin levels and risk of toxicity nih.gov |

| Digoxin | P-glycoprotein (P-gp) | Inhibition of transport (inferred from amiodarone) | Increased digoxin levels and risk of toxicity ebmconsult.com |

Pharmacodynamic Interactions and Combined Therapeutic Effects

Pharmacodynamic interactions occur when one drug alters the physiological effect of another. This compound exhibits distinct pharmacodynamic properties that can lead to combined or antagonistic effects when used with other agents.

This compound's effects on the heart's electrical system have been directly compared to those of its analogue, amiodarone. In a comparative study, both drugs were found to similarly affect thyroxine metabolism. However, their electrocardiogram (ECG) effects differed significantly. Amiodarone administration led to a decrease in heart rate and an increase in both the PR interval and the corrected QT (QTc) interval. nih.gov In contrast, this compound's only significant effect was a decrease in the PR interval. nih.gov This suggests a different mechanism of action on cardiac conduction pathways compared to amiodarone. The shortening of the PR interval indicates faster conduction through the atrioventricular (AV) node. This distinct electrophysiological profile implies that its potential for pharmacodynamic interactions with other antiarrhythmic drugs would differ from that of amiodarone. For instance, the additive bradycardic effects seen when amiodarone is combined with beta-blockers or certain calcium channel blockers may not be as pronounced with this compound. nih.gov

| ECG Parameter | Effect of Amiodarone | Effect of this compound |

|---|---|---|

| Heart Rate | Decrease nih.gov | No significant change nih.gov |

| PR Interval | Increase nih.gov | Decrease nih.gov |

| QTc Interval | Increase nih.gov | No significant change nih.gov |

This compound is recognized as both a uricostatic and a uricosuric agent, meaning it can inhibit the production of uric acid and also increase its excretion in the urine. nih.govnih.gov Its uricosuric action is the more prominent mechanism, which it shares with related compounds like benzbromarone and probenecid. nih.govnih.gov These agents function by inhibiting renal tubular transporters responsible for the reabsorption of uric acid, such as urate transporter 1 (URAT1). nih.gov This leads to a significant reduction in serum urate levels. nih.gov

This potent uricosuric effect creates a clear potential for pharmacodynamic interactions with drugs that have an opposing effect on urate metabolism. Diuretics, particularly thiazide and loop diuretics, are widely known to cause hyperuricemia by increasing the net reabsorption of uric acid in the renal tubules. mayoclinic.orgfrontiersin.org The co-administration of this compound with such diuretics would result in antagonistic effects on serum uric acid levels. While this compound would promote uric acid excretion, the diuretic would concurrently promote its retention. This interaction could potentially diminish the therapeutic efficacy of this compound for conditions like gout. mayoclinic.org

Electrolyte Imbalance and its Exacerbation by this compound

There is no direct scientific evidence to suggest that this compound causes electrolyte imbalances on its own. However, a theoretical risk exists for the exacerbation of pre-existing imbalances due to its cardiovascular effects. Electrolyte disturbances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), are known to alter cardiac electrophysiology and can increase the risk of arrhythmias. msdmanuals.com

Many medications, most notably diuretics, can lead to significant potassium loss. drugs.com In a patient with diuretic-induced hypokalemia, the administration of a cardiovascular agent that alters cardiac conduction could theoretically increase proarrhythmic risk. Although this compound's primary observed effect is a decrease in the PR interval, any modification of the heart's electrical activity could be potentiated in the setting of an electrolyte disturbance. nih.gov Therefore, while this compound is not directly linked to causing electrolyte shifts, its use in patients with such imbalances, especially those induced by co-administered drugs like diuretics, warrants careful consideration of the potential for additive pharmacodynamic effects on cardiac function.

Research on this compound Interactions in Specific Patient Populations

Comprehensive clinical research specifically investigating the interactions and pharmacokinetic profile of this compound in distinct patient populations, such as the elderly or individuals with hepatic or renal impairment, is notably limited in publicly available scientific literature. Much of the existing data is extrapolated from studies on its structural analog, benzbromarone, or is confined to isolated case reports concerning this compound.

Patients with Renal Impairment

Direct and extensive studies on the use of this compound in patients with chronic kidney disease (CKD) are scarce. However, research on the structurally similar compound, benzbromarone, has been conducted in this population. A prospective pilot study comparing benzbromarone and febuxostat (B1672324) in hyperuricemia patients with an estimated glomerular filtration rate (eGFR) of 20-60 mL/min/1.73 m² found that both drugs effectively reduced serum uric acid levels and maintained renal function over a 12-month period. nih.gov Notably, neither drug significantly altered eGFR from baseline. nih.gov Another retrospective study evaluated the long-term use of benzbromarone in 35 patients with stage 3 or higher CKD and hyperuricemia. nih.gov This study reported a significant decrease in serum uric acid levels without a further deterioration of renal function. nih.gov

A single case report has documented an instance of acute uric acid nephropathy in a renal transplant recipient following an overdose of this compound. This case underscores the potent uricosuric effect of the drug and highlights potential risks in specific patient contexts, particularly with excessive dosage.

The following table summarizes the findings from a study on benzbromarone in CKD patients, which may offer some insights, bearing in mind the structural similarities to this compound.

| Study Population | Intervention | Key Findings |

| Hyperuricemia patients with eGFR 20-60 mL/min/1.73 m² (n=33) | Benzbromarone | - Significant reduction in serum uric acid. - No significant change in eGFR after 12 months. nih.gov - One case of increased kidney stone quantity. nih.gov |

| Hyperuricemia patients with Stage 3-5 CKD (n=35) | Benzbromarone | - Significant decrease in serum uric acid from 8.5 ± 0.9 to 6.1 ± 0.8 mg/dL at 6 months. nih.gov - Renal function did not deteriorate further during therapy. nih.gov |

Interactive Data Table: Benzbromarone in Chronic Kidney Disease

Patients with Hepatic Impairment

There is a lack of specific clinical studies on the use and safety of this compound in patients with pre-existing liver disease. However, the potential for hepatotoxicity with benzofuran derivatives is a known concern, largely based on reports involving benzbromarone. Case reports have described instances of severe liver injury, including acute liver failure, associated with benzbromarone use. mdpi.comnih.govnih.gov The mechanism is thought to be related to mitochondrial toxicity. researchgate.net Given the structural similarities, caution is warranted when considering the use of this compound in patients with hepatic impairment, although direct evidence from clinical trials is not available.

Elderly Patients

Specific pharmacokinetic or pharmacodynamic studies of this compound in the geriatric population have not been identified in the available literature. It is generally recognized that elderly patients may have altered drug metabolism and elimination due to age-related physiological changes, which can affect the safety and efficacy of medications. nih.govkuleuven.bemsdmanuals.com Without specific data for this compound, it is difficult to provide precise guidance for this population.

Translational and Clinical Research Perspectives on Benziodarone

Historical Clinical Applications and Therapeutic Efficacy of Benziodarone

This compound, a benzofuran (B130515) derivative, was historically investigated and utilized for its therapeutic effects in two distinct medical conditions: the management of gout and hyperuricemia, and as a treatment for angina pectoris.

Early Therapeutic Use in Gout and Hyperuricemia Management